

# Comparing the safety profiles of Feniralstat and other prophylactic HAE drugs

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Comparison of the Safety Profiles of **Feniralstat** and Other Prophylactic Drugs for Hereditary Angioedema

### Introduction

Hereditary Angioedema (HAE) is a rare, debilitating, and potentially life-threatening genetic disorder characterized by recurrent and unpredictable episodes of severe swelling (angioedema)[1][2]. These attacks are mediated by the overproduction of bradykinin, a potent vasodilator[3][4]. Prophylactic therapies are the cornerstone of long-term HAE management, aiming to reduce the frequency and severity of attacks[5]. The choice of prophylactic agent is highly individualized and depends on a careful evaluation of efficacy, route of administration, and, critically, the long-term safety profile.

This guide provides a comparative analysis of the safety profile of **feniralstat**, an investigational oral plasma kallikrein inhibitor, against other established prophylactic HAE therapies, including the oral plasma kallikrein inhibitor berotralstat, the subcutaneous monoclonal antibody lanadelumab, and subcutaneous/intravenous C1-esterase inhibitors (C1-INH).

# Mechanism of Action: Targeting the Kallikrein-Kinin System



HAE attacks are primarily driven by the uncontrolled activation of the plasma contact system, also known as the kallikrein-kinin system. In most HAE types, a deficiency or dysfunction of the C1-esterase inhibitor (C1-INH) protein leads to excessive activity of plasma kallikrein[3][6][7]. Activated plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin[3][4]. Bradykinin then binds to its B2 receptor on endothelial cells, increasing vascular permeability and causing the characteristic subcutaneous and submucosal swelling of an HAE attack[3][4].

Prophylactic drugs for HAE interrupt this cascade at different points:

- Plasma Kallikrein Inhibitors (Feniralstat, Berotralstat, Lanadelumab): These drugs directly inhibit the activity of plasma kallikrein, preventing the cleavage of HMWK and the subsequent production of bradykinin[8][9][10]. Feniralstat and berotralstat are small molecule inhibitors, while lanadelumab is a monoclonal antibody that binds to and inhibits kallikrein[8][11][12].
- C1-Esterase Inhibitors (C1-INH): These are replacement therapies that restore functional levels of the C1-INH protein, thereby re-establishing regulation of the contact system, including the inhibition of plasma kallikrein and factor XIIa[13][14].

Caption: HAE Pathophysiology and Prophylactic Drug Targets.

### **Comparative Safety Profile**

The safety profiles of prophylactic HAE drugs vary significantly, influenced by their mechanism of action and route of administration. The following table summarizes adverse event (AE) data from key clinical trials. It is important to note that the development of **feniralstat** (KVD824) was terminated, and direct comparative trial data is limited[9].



| Adverse Event<br>(AE) Category             | Feniralstat<br>(KVD824)                                                                    | Berotralstat<br>(150 mg)                                                 | Lanadelumab<br>(300 mg<br>q2wks)                                   | Subcutaneous<br>C1-INH                                                                         |
|--------------------------------------------|--------------------------------------------------------------------------------------------|--------------------------------------------------------------------------|--------------------------------------------------------------------|------------------------------------------------------------------------------------------------|
| Most Common<br>AEs                         | Data limited due<br>to trial<br>termination.                                               | Gastrointestinal: Abdominal pain, vomiting, diarrhea, back pain[11][15]. | Injection Site Reactions: Pain, erythema, bruising[8][16] [17].    | Injection Site<br>Reactions: Pain,<br>erythema[14].                                            |
| Other: Nasopharyngitis, headache[18] [19]. | Other: Upper respiratory tract infection, headache, rash, dizziness, myalgia[16][17] [20]. |                                                                          |                                                                    |                                                                                                |
| Gastrointestinal                           | N/A                                                                                        | ~50% of patients<br>reported GI AEs<br>vs 36% in<br>placebo[19].         | Diarrhea<br>reported[17].                                          | Infrequent                                                                                     |
| Injection Site<br>Reactions                | N/A (Oral)                                                                                 | N/A (Oral)                                                               | 42.9% - 57%[8]<br>[17].                                            | 31% of patients<br>vs 24% in<br>placebo[14].                                                   |
| Liver Enzymes                              | Terminated due<br>to liver enzyme<br>elevations<br>(ALT/AST).[9]                           | No significant reports of liver enzyme elevation[9][11].                 | Increased transaminases (ALT/AST) reported in ~2% of patients[21]. | Not a commonly reported AE.                                                                    |
| Serious AEs                                | N/A                                                                                        | No drug-related serious AEs reported in pivotal trial[11].               | No treatment-related serious AEs reported in pivotal trial[16].    | Rare. Thromboembolic events have been reported, typically with offlabel use or high doses[22]. |



| Discontinuation due to AEs | N/A | 10% in long-term study (150 mg dose)[23]. | 2.8% in long-<br>term study[16]. | Infrequent. |
|----------------------------|-----|-------------------------------------------|----------------------------------|-------------|
|----------------------------|-----|-------------------------------------------|----------------------------------|-------------|

### **Detailed Experimental Protocols**

The safety data presented above are derived from rigorous clinical trials. The methodologies of these key studies are outlined below.

### Feniralstat (KVD824) - Phase 2 Trial (Terminated)

- Study Title: A Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial to Evaluate the Efficacy and Safety of 3 Dose Levels of KVD824, an Oral Plasma Kallikrein Inhibitor, for Long-Term Prophylactic Treatment of Hereditary Angioedema Type I or II (NCT05055258)[9].
- Objective: To assess the efficacy and safety of different doses of feniralstat for HAE prophylaxis.
- Design: The trial was designed as a randomized, double-blind, placebo-controlled study.
- Patient Population: The intended population was patients with a clinical diagnosis of HAE
   Type I or II.
- Outcome: The trial was terminated by the sponsor, KalVista Pharmaceuticals. While specific
  data is not publicly available, the termination was related to observations of liver enzyme
  elevations in some patients[9].

### **Berotralstat - APeX-2 Trial**

- Study Title: Oral once-daily berotralstat for the prevention of hereditary angioedema attacks: A randomized, double-blind, placebo-controlled phase 3 trial (NCT03485911)[11].
- Objective: To determine the efficacy, safety, and tolerability of berotralstat over a 24-week period[11].
- Design: A double-blind, parallel-group, placebo-controlled study conducted at 40 sites across 11 countries[11].



- Patient Population: 121 patients aged 12 years or older with HAE Type I or II and a history of at least two investigator-confirmed attacks during a 56-day run-in period[11].
- Intervention: Patients were randomized (1:1:1) to receive once-daily oral berotralstat 110 mg, berotralstat 150 mg, or a placebo for 24 weeks[11].
- Primary Endpoint: The rate of investigator-confirmed HAE attacks during the 24-week treatment period[11].
- Safety Assessment: Safety was monitored through the recording of all treatment-emergent adverse events (TEAEs), clinical laboratory tests, vital signs, and electrocardiograms.

### **Lanadelumab - HELP Study**

- Study Title: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study
  in patients with HAE (the HELP Study™)[8].
- Objective: To evaluate the efficacy and safety of lanadelumab for the long-term prevention of HAE attacks[16].
- Design: A 26-week randomized, double-blind, placebo-controlled, parallel-group study[21].
- Patient Population: 125 patients aged 12 years and older with HAE Type I or II[8].
- Intervention: Patients were randomized to one of four subcutaneous treatment arms: lanadelumab 150 mg every 4 weeks, 300 mg every 4 weeks, 300 mg every 2 weeks, or placebo. Patients discontinued other prophylactic medications before the trial[21].
- Primary Endpoint: The rate of investigator-confirmed HAE attacks during the 26-week treatment period.
- Safety Assessment: Safety was evaluated based on the incidence of TEAEs, injection-site reactions (ISRs), clinical laboratory results, and immunogenicity testing[16].



## Generalized Workflow for Prophylactic HAE Clinical Trials Screening Period (Inclusion/Exclusion Criteria) Prospective Run-In (Establish Baseline Attack Rate) Randomization (1:1:1) Double-Blind Treatment Period (e.g., 24-26 Weeks) Drug Dose A Drug Dose B Placebo Open-Label Extension or Follow-Up Period **Data Analysis** (Safety & Efficacy Endpoints)

Click to download full resolution via product page

Caption: Generalized Workflow for Prophylactic HAE Clinical Trials.

### Conclusion

The safety and tolerability of prophylactic HAE medications are critical factors for long-term patient adherence and quality of life. While **feniralstat** showed promise as an oral plasma kallikrein inhibitor, its development was halted due to a significant safety concern regarding liver enzyme elevations[9].



In contrast, other approved prophylactic agents have well-characterized safety profiles:

- Berotralstat is an effective oral option, with its primary safety considerations being transient gastrointestinal adverse events[11][19].
- Lanadelumab offers high efficacy with a subcutaneous injection, with the most common adverse events being mild-to-moderate injection site reactions[8][16].
- C1-Esterase Inhibitors are a well-established replacement therapy. Subcutaneous formulations are generally well-tolerated, with injection site reactions being the most frequent AE[14].

The choice of prophylactic therapy requires a comprehensive discussion between the clinician and patient, weighing the efficacy, route of administration, and the distinct safety profile of each available option to create a personalized and effective management plan.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. a-safety-review-of-prophylaxis-drugs-for-adolescent-patients-with-hereditary-angioedema
   Ask this paper | Bohrium [bohrium.com]
- 2. Current options for prophylactic treatment of hereditary angioedema in the United States: patient-based considerations PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hereditary Angioedema Mechanism of Disease & Pathogenesis [discoverhae.com]
- 4. The Pathophysiology of Hereditary Angioedema PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prophylactic Therapy for HAE [cinryze.com]
- 6. Pathophysiology of Hereditary Angioedema PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hereditary angioedema Wikipedia [en.wikipedia.org]
- 8. Safety Aspects and Rational Use of Lanadelumab Injections in the Treatment of Hereditary Angioedema (HAE): Clinical Insights PMC [pmc.ncbi.nlm.nih.gov]

### Validation & Comparative





- 9. Feniralstat Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Oral once-daily berotralstat for the prevention of hereditary angioedema attacks: A randomized, double-blind, placebo-controlled phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Feniralstat | KVD-824 | Potent kallikrein inhibitor | TargetMol [targetmol.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Advances in Hereditary Angioedema: The Prevention of Angioedema Attacks With Subcutaneous C1-Inhibitor Replacement Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Long-term prevention of hereditary angioedema attacks with lanadelumab: The HELP OLE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Help Study: Safety Data for TAKHZYRO® (lanadelumab-flyo) [takhzyro.com]
- 18. Long-term safety and efficacy of once-daily berotralstat in patients with hereditary angioedema: APeX-S final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical Review Berotralstat (Orladeyo) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Help Study: Safety Data for TAKHZYRO® (lanadelumab-flyo) [takhzyro.com]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. Safety of C1-esterase inhibitor in acute and prophylactic therapy of hereditary angioedema: findings from the ongoing international Berinert patient registry PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparing the safety profiles of Feniralstat and other prophylactic HAE drugs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854778#comparing-the-safety-profiles-of-feniralstat-and-other-prophylactic-hae-drugs]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com